molecular formula C16H12N2O3 B14085537 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol CAS No. 47141-26-4

1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol

Cat. No.: B14085537
CAS No.: 47141-26-4
M. Wt: 280.28 g/mol
InChI Key: AKAPJADGYIGRPD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol is an azo compound, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications. Azo compounds, including this compound, are widely used in the textile, food, and cosmetic industries due to their stability and intense coloration.

Preparation Methods

The synthesis of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-aminophenol. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound . The reaction conditions are crucial, with temperatures maintained below 10°C to prevent the decomposition of the diazonium salt .

Industrial production methods often scale up this process, ensuring consistent quality and yield. The use of continuous flow reactors and automated control systems helps maintain the precise reaction conditions required for optimal production.

Chemical Reactions Analysis

1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.

    Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various organic reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The azo group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol can be compared with other azo compounds such as 4-(4-Hydroxyphenylazo)benzoic acid and 4-(4-Hydroxyphenylazo)calix6arene . While these compounds share the azo group, their unique structural features confer different properties and applications. For instance, 4-(4-Hydroxyphenylazo)benzoic acid is often used in pharmaceutical formulations, whereas 4-(4-Hydroxyphenylazo)calix6arene finds applications in supramolecular chemistry.

Properties

CAS No.

47141-26-4

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)diazenyl]naphthalene-2,6-diol

InChI

InChI=1S/C16H12N2O3/c19-12-4-2-11(3-5-12)17-18-16-14-7-6-13(20)9-10(14)1-8-15(16)21/h1-9,19-21H

InChI Key

AKAPJADGYIGRPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)O)O)O

Origin of Product

United States

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